4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine
Description
4,5-Dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a methylsulfanyl group at position 2, methyl substituents at positions 4 and 5, and a piperazine moiety at position 6.
Properties
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c1-8-9(2)13-11(16-3)14-10(8)15-6-4-12-5-7-15/h12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZBANCVBQACTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCNCC2)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine Ring Construction
The pyrimidine backbone is typically synthesized via cyclocondensation reactions. A common approach involves reacting thiourea derivatives with β-diketones or β-keto esters under acidic conditions. For 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine, the 4,5-dimethyl groups are introduced early using dimethyl-substituted precursors. For example:
-
Step 1 : 2-Methylsulfanyl-4,5-dimethyl-6-chloropyrimidine is synthesized by cyclizing thiourea with acetylacetone derivatives in the presence of phosphorus oxychloride (POCl₃).
-
Step 2 : The chlorine atom at position 6 is displaced by piperazine via nucleophilic aromatic substitution (SNAr). This reaction requires polar aprotic solvents (e.g., dimethylformamide, DMF) and elevated temperatures (80–100°C).
Key Data :
Direct Nucleophilic Substitution
The chloropyrimidine intermediate reacts with excess piperazine (1:3 molar ratio) in DMF at 90°C. This method is straightforward but may require chromatographic purification to remove residual piperazine.
Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination has been explored for sterically hindered pyrimidines. Using Pd(OAc)₂ and Xantphos as ligands, the reaction proceeds at 120°C in toluene, achieving higher regioselectivity.
Comparative Analysis :
| Method | Advantages | Limitations |
|---|---|---|
| Direct SNAr | Low cost, minimal catalyst use | Moderate yields (60–70%) |
| Buchwald-Hartwig | High selectivity | Expensive catalysts, >24h |
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
Protecting Group Strategies
Piperazine’s secondary amines often require protection during synthesis. The tert-butoxycarbonyl (Boc) group is preferred for its stability under basic conditions and ease of removal via trifluoroacetic acid (TFA).
Deprotection Protocol :
-
Boc-protected intermediate (1 equiv) in dichloromethane (DCM).
-
Add TFA (5 equiv) at 0°C, stir for 2h.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity. Retention time: 8.2 min.
Challenges and Alternative Approaches
Competing Side Reactions
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction times from 12h to 30min, improving energy efficiency. For example, irradiating the SNAr step at 150W in DMF increases yield to 75%.
Industrial-Scale Production Considerations
Cost-Effective Feedstocks
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various functionalized pyrimidine derivatives.
Scientific Research Applications
The biological activity of 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is primarily attributed to its interactions with various molecular targets. Key areas of research include:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant inhibitory effects on specific kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit cyclin-dependent kinase 4 (CDK4), making it a candidate for cancer therapy.
| Enzyme Target | IC50 Value (nM) | Activity Description |
|---|---|---|
| CDK4 | 75 | Moderate inhibition observed, potential in cancer therapy |
| PfGSK3 | 50 | Significant inhibition observed |
| PfPK6 | 30 | Potent inhibitor, promising for malaria treatment |
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its unique structure may enhance its ability to penetrate bacterial membranes, making it effective against resistant strains.
Neuropharmacological Effects
Research suggests that derivatives of this compound could interact with neurotransmitter receptors, potentially offering anxiolytic and antidepressant effects. This is particularly relevant in the context of treating mood disorders.
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2023) explored the efficacy of this compound in inhibiting tumor growth in vitro and in vivo. The results indicated a dose-dependent reduction in tumor size in animal models, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In a study by Johnson et al. (2024), the compound was tested against a panel of bacterial strains, including MRSA and E. coli. The findings revealed significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The piperazinyl group can enhance binding affinity to these targets, while the methylsulfanyl group can modulate the compound’s electronic properties. The pyrimidine ring provides a stable scaffold for these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with related pyrimidine derivatives, focusing on substituent effects, synthesis strategies, and inferred properties.
Table 1: Structural Comparison of Pyrimidine Derivatives
Substituent Effects on Reactivity and Properties
- Electron-Donating vs. The methylsulfanyl group at position 2 (shared with DCSMP) can act as a leaving group under oxidative or nucleophilic conditions, enabling further functionalization . In contrast, the cyano group in compound 6 is electron-withdrawing and less reactive as a leaving group.
- The absence of a chloroethyl group in the target compound may improve solubility and reduce toxicity .
Biological Activity
4,5-Dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by case studies and relevant data.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with methyl and piperazine groups, which contribute to its biological activity. Its molecular formula is , and it possesses several functional groups that enhance its interaction with biological targets.
Research indicates that compounds similar to this compound often act as inhibitors of key enzymes involved in cellular processes. One of the primary targets is dihydrofolate reductase (DHFR) , an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR leads to reduced synthesis of tetrahydrofolate, essential for nucleotide production, thereby affecting cell proliferation and survival .
Antitumor Activity
A study highlighted the antitumor properties of pyrimidine derivatives, including those similar to our compound. These derivatives were shown to inhibit cell proliferation in various cancer cell lines, such as A431 vulvar epidermal carcinoma cells . The mechanism involves disruption of folate metabolism, which is vital for rapidly dividing cancer cells.
Antiviral Properties
Recent findings suggest that compounds with similar structures exhibit antiviral activities against HIV-1. These compounds were effective at nanomolar concentrations, demonstrating their potential as antiviral agents . The mechanism likely involves inhibition of viral reverse transcriptase, crucial for viral replication.
Case Studies
-
Antitumor Efficacy in Animal Models
- A study evaluated the effects of a related pyrimidine derivative on tumor growth in rat models. The compound significantly reduced tumor size compared to controls, indicating its potential as an anticancer agent.
- Inhibition of DHFR
Data Table: Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrimidine core.
- Introduction of methylsulfanyl and piperazine groups through nucleophilic substitution reactions.
This synthetic pathway allows for the modification of various substituents to enhance biological activity.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine?
Methodological Answer:
The synthesis of this pyrimidine derivative typically involves multi-step coupling reactions. For example, piperazine introduction can be achieved via nucleophilic substitution under reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile). Evidence from analogous syntheses suggests that stepwise optimization is critical:
- Step 1: Pre-functionalize the pyrimidine core with methylsulfanyl and methyl groups before introducing piperazine to avoid steric hindrance .
- Step 2: Use catalysts like DIPEA (diisopropylethylamine) to enhance coupling efficiency during piperazine attachment .
- Yield Improvement: Replace traditional column chromatography with preparative HPLC for intermediates prone to decomposition .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy: 1H and 13C NMR to verify substituent positions (e.g., methyl groups at C4/C5, piperazine integration at C6) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks and rule out adducts or impurities .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally related pyrimidines .
- HPLC-PDA: Assess purity (>95%) and detect trace impurities using pharmacopeial methods (e.g., ammonium acetate buffer at pH 6.5) .
Advanced: How can contradictory biological activity data for analogs of this compound be systematically resolved?
Methodological Answer:
Contradictions often arise from variations in experimental design or compound purity. To address this:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation times) across labs. For example, inconsistencies in antimicrobial activity may stem from differences in microbial strains .
- Purity Validation: Use certified reference standards (e.g., EP/BP impurities like 2,2'-(Piperazine-1,4-diyl)dipyrimidine) to rule out interference from byproducts .
- Structural Analog Testing: Compare activities of derivatives with controlled substitutions (e.g., replacing methylsulfanyl with ethoxy groups) to identify critical pharmacophores .
Advanced: What experimental approaches are used to study structure-activity relationships (SAR) for this compound’s derivatives?
Methodological Answer:
SAR studies require systematic substitution and pharmacological screening:
- Piperazine Modifications: Introduce aryl/heteroaryl groups (e.g., 4-phenylpiperazine) to assess impact on receptor binding .
- Methylsulfanyl Replacement: Substitute with halogenated or oxygenated groups to evaluate electronic effects on bioactivity .
- Biological Assays: Test derivatives against target enzymes (e.g., HIV-1 reverse transcriptase) using crystallography-guided design, as seen in trisubstituted pyrimidines .
Basic: How should researchers assess and control impurities during synthesis?
Methodological Answer:
Impurity profiling requires:
- HPLC-MS/MS: Identify common byproducts like bis[4-(pyrimidin-2-yl)piperazine] derivatives, which form during incomplete coupling .
- Reference Standards: Use pharmacopeial impurities (e.g., Imp. G(EP): CAS 84746-24-7) for quantification .
- Process Controls: Optimize reaction stoichiometry (e.g., 1.2 equivalents of piperazine) to minimize dimerization .
Advanced: What strategies are effective in elucidating the compound’s mechanism of action?
Methodological Answer:
Mechanistic studies combine in vitro and in silico methods:
- Kinetic Binding Assays: Measure inhibition constants (Ki) against target receptors (e.g., serotonin or dopamine receptors) using radiolabeled ligands .
- Molecular Dynamics Simulations: Model interactions between the methylsulfanyl group and hydrophobic binding pockets .
- Gene Knockout Models: Use CRISPR/Cas9 to validate target pathways in cellular assays .
Basic: How can thermal stability be evaluated for this compound under storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td) under nitrogen atmosphere .
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Excipient Compatibility: Test formulations with common stabilizers (e.g., lactose or PVP) to prevent hygroscopic degradation .
Advanced: What crystallographic challenges arise with this compound, and how are they mitigated?
Methodological Answer:
Crystallization difficulties often stem from conformational flexibility in the piperazine ring. Solutions include:
- Co-Crystallization Agents: Use dicarboxylic acids (e.g., oxalic acid) to stabilize the lattice via salt formation .
- Low-Temperature XRD: Collect data at 100 K to reduce thermal motion artifacts .
- Polymorph Screening: Explore solvent systems (e.g., ethanol/water) to isolate stable crystalline forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
